molecular formula C9H8N2O B1306221 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile CAS No. 86267-86-9

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

Cat. No.: B1306221
CAS No.: 86267-86-9
M. Wt: 160.17 g/mol
InChI Key: YSTANLOUKDVPGJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile is a heterocyclic compound that features a benzoxazine ring fused with a nitrile group.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with potassium channels, particularly the ATP-sensitive potassium channels (K_ATP channels). These channels are crucial for regulating membrane potential and cellular excitability. The interaction of this compound with K_ATP channels can lead to hyperpolarization of the cell membrane, which affects cellular signaling and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell proliferation, particularly in endothelial cells. It promotes the proliferation of human umbilical vein endothelial cells, which is essential for angiogenesis and vascular repair . Additionally, this compound affects cell signaling pathways by modulating the activity of potassium channels, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. The compound binds to potassium channels, causing hyperpolarization of the cell membrane. This hyperpolarization affects the activity of various enzymes and proteins involved in cellular signaling pathways. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may promote beneficial effects such as enhanced cell proliferation and improved vascular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. For example, its interaction with potassium channels can influence the production of ATP and other metabolites, thereby affecting overall cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to interact with potassium channels also influences its distribution, as these channels are present in various tissues and cell types .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to target specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. For instance, its interaction with potassium channels can direct it to the cell membrane, where it exerts its effects on cellular signaling and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile typically involves the reaction of 2-aminophenol with 2-chloroacrylonitrile. This reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple samples. This method is advantageous due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile is unique due to its nitrile group, which imparts specific reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTANLOUKDVPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383724
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86267-86-9
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2-chloro-2-propenenitrile (3.0 g, 34.3 mmol), 2-aminophenol (3.27 g, 29.96 mmol), acetone (50 mL), and potassium chloride (5 g, 36.18 mmol). Stir the mixture at ambient temperature for 16 hours. Filter the mixture and wash the filter cake with EtOAc. Concentrate the filtrate under reduced pressure to give a residue. Purify via flash column chromatography using a gradient of 1-50% EtOAc in petroleum ether to elute. Combine the product fractions and remove solvents under reduced pressure to provide the title compound (1.5 g, 21.6%). MS (m/z): 161 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
21.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a novel synthetic route for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile?

A1: A new method for synthesizing this compound utilizes 2-aminophenol as a starting material. [] The process involves synthesizing 2-azidophenol followed by a one-pot reaction with alkenes containing electron-withdrawing groups like -CN. This method allows for the creation of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including this compound, with different substituents. []

Q2: How is the three-dimensional structure of this compound described?

A2: The crystal structure of this compound reveals a half-chair conformation. [] The amide nitrogen atom is positioned nearly within the plane formed by its three neighboring carbon atoms. [] The crystal packing is characterized by weak intermolecular C-H…O and C-H…π hydrogen bonds. []

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